molecular formula C5H3BrN4 B6227592 2-amino-5-bromopyrimidine-4-carbonitrile CAS No. 1369485-79-9

2-amino-5-bromopyrimidine-4-carbonitrile

Cat. No.: B6227592
CAS No.: 1369485-79-9
M. Wt: 199
InChI Key:
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Description

2-Amino-5-bromopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3BrN4 It is a derivative of pyrimidine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromopyrimidine-4-carbonitrile typically involves the bromination of 2-amino-4-cyanopyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromopyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-amino-5-alkoxypyrimidine-4-carbonitrile or 2-amino-5-thiopyrimidine-4-carbonitrile can be formed.

    Oxidation Products: Oxidation can lead to the formation of 2-amino-5-bromopyrimidine-4-carboxylic acid.

    Reduction Products: Reduction may yield 2-amino-5-bromopyrimidine-4-methylamine.

Scientific Research Applications

2-Amino-5-bromopyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-amino-5-bromopyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and nitrile groups allows for multiple binding interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyrimidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    2-Amino-4,6-dibromopyrimidine: Contains an additional bromine atom, which can lead to different reactivity and applications.

    2-Amino-5-chloropyrimidine-4-carbonitrile: Substitution of bromine with chlorine alters the compound’s reactivity and binding properties.

Uniqueness

2-Amino-5-bromopyrimidine-4-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

CAS No.

1369485-79-9

Molecular Formula

C5H3BrN4

Molecular Weight

199

Purity

95

Origin of Product

United States

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